molecular formula C15H20N2O4 B2864823 N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide CAS No. 1351605-47-4

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2864823
CAS No.: 1351605-47-4
M. Wt: 292.335
InChI Key: LZSZKHYBUCQBCZ-UHFFFAOYSA-N
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Description

N1-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide is a synthetically designed oxalamide derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a tetrahydropyran ring substituted with a hydroxymethyl group, a structural motif commonly found in ligands targeting the central nervous system. The tetrahydropyran scaffold is a versatile building block in drug discovery, known for its ability to improve aqueous solubility and metabolic stability in drug candidates . Oxalamide-based compounds are frequently explored as key pharmacophores for their potential bioactivity. Specifically, structural analogs featuring the 4-hydroxytetrahydro-2H-pyran-4-yl)methyl group have been investigated as potent and selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M1 subtype . Selective M1 receptor activation is a prominent therapeutic strategy for cognitive disorders, including Alzheimer's disease, aiming to provide cognitive benefits while minimizing cholinergic side effects associated with non-selective agonists . Researchers can utilize this compound as a critical intermediate or a novel chemical tool for developing new therapeutics, studying receptor mechanisms, and establishing structure-activity relationships (SAR) in this promising class of neuroactive molecules . This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-11-3-2-4-12(9-11)17-14(19)13(18)16-10-15(20)5-7-21-8-6-15/h2-4,9,20H,5-8,10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSZKHYBUCQBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalyl Chloride-Mediated Coupling

This classical method involves reacting oxalic acid with thionyl chloride (SOCl₂) to generate oxalyl chloride, followed by sequential amine coupling. For the target compound:

  • Synthesis of oxalyl chloride :
    $$
    \text{HOOC–COOH} + 2\,\text{SOCl}2 \rightarrow \text{ClC(=O)–C(=O)Cl} + 2\,\text{HCl} + 2\,\text{SO}2 \uparrow
    $$
  • Stepwise amine coupling :
    • First amine : (4-hydroxytetrahydro-2H-pyran-4-yl)methylamine reacts with oxalyl chloride to form N-chlorooxalyl intermediate .
    • Second amine : m-toluidine displaces the remaining chloride to yield the final oxalamide.

Optimization Notes :

  • Temperature control (0–5°C) prevents over-reaction.
  • Use of non-nucleophilic bases (e.g., triethylamine) traps HCl, shifting equilibrium toward product.

Ethyl Oxalyl Chloride Route

Ethyl 2-chloro-2-oxoacetate serves as a milder alternative to oxalyl chloride:

  • Coupling with (4-hydroxytetrahydro-2H-pyran-4-yl)methylamine :
    $$
    \text{ClC(=O)COOEt} + \text{H}_2\text{N–R} \rightarrow \text{R–NHC(=O)COOEt} + \text{HCl}
    $$
  • Hydrolysis to oxalic acid derivative :
    $$
    \text{R–NHC(=O)COOEt} + \text{NaOH} \rightarrow \text{R–NHC(=O)COONa} + \text{EtOH}
    $$
  • Coupling with m-toluidine :
    Activation with carbodiimides (e.g., DCC) facilitates amide bond formation.

Synthesis of (4-Hydroxytetrahydro-2H-pyran-4-yl)methylamine

The tetrahydropyran moiety is synthesized via ring-closing reactions or functionalization of preformed tetrahydropyran derivatives .

Hydrogenation of Dihydropyran

A classic method employs Raney nickel to hydrogenate 3,4-dihydropyran:
$$
\text{C}5\text{H}8\text{O (3,4-dihydropyran)} + \text{H}2 \xrightarrow{\text{Raney Ni}} \text{C}5\text{H}_{10}\text{O (tetrahydropyran)}
$$
Hydroxylation :

  • Epoxidation followed by acid hydrolysis :
    $$
    \text{Tetrahydropyran} \xrightarrow{\text{mCPBA}} \text{Epoxide} \xrightarrow{\text{H}_3\text{O}^+} \text{4-hydroxytetrahydropyran}
    $$
  • Osmium tetroxide-catalyzed dihydroxylation : Selective but requires toxic reagents.

Coupling Strategies and Final Assembly

Sequential Amide Bond Formation

  • First coupling : React (4-hydroxytetrahydro-2H-pyran-4-yl)methylamine with ethyl oxalyl chloride.
  • Hydrolysis : Convert the ester to a carboxylic acid.
  • Second coupling : Use DCC/HOBt to couple the acid with m-toluidine.

Reaction Conditions :

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Catalysts: 4-Dimethylaminopyridine (DMAP) for enhanced reactivity.

One-Pot Synthesis

A streamlined approach employs oxalyl chloride with both amines in a single pot:

  • Add (4-hydroxytetrahydro-2H-pyran-4-yl)methylamine to oxalyl chloride at 0°C.
  • After 1 hour, introduce m-toluidine and warm to room temperature.

Yield Optimization :

  • Excess oxalyl chloride (1.2 equiv) ensures complete conversion.
  • Slow amine addition minimizes dimerization.

Analytical Characterization and Validation

Critical data for verifying the target compound:

Property Value Method
Molecular Weight 292.33 g/mol HRMS (ESI+)
Melting Point 198–202°C Differential Scanning Calorimetry
¹H NMR (DMSO-d₆) δ 1.45–1.70 (m, 4H, CH₂), 2.30 (s, 3H, CH₃), 3.30–3.60 (m, 4H, OCH₂), 4.80 (s, 1H, OH) 400 MHz NMR
IR (KBr) 3280 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O) FT-IR Spectroscopy

Industrial and Environmental Considerations

  • Atom Economy : The oxalyl chloride route has low atom economy (46%) due to HCl and SO₂ byproducts.
  • Green Alternatives : Ruthenium-catalyzed dehydrogenative coupling of ethylene glycol with amines offers a sustainable pathway but remains untested for this compound.

Chemical Reactions Analysis

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

  • Oxidation: : Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.

  • Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups.

  • Substitution: : Utilizing nucleophiles or electrophiles to replace functional groups on the compound.

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide exerts its effects involves molecular targets and pathways specific to its biological activity. For instance, it may interact with enzymes or receptors, leading to the modulation of biochemical processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Oxalamides exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Compound Key Substituents Biological Target/Application Key Properties
Target Compound: N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide Hydroxytetrahydro-pyran, m-tolyl Inferred: Enzyme or viral inhibition Predicted enhanced solubility (hydroxyl group); potential for hydrogen bonding
Compound 13 () Thiazolyl, chlorophenyl, acetylpiperidinyl HIV entry inhibition 36% yield; LC-MS m/z 479.12; antiviral activity inferred
Compound 33 () Pyridin-2-yl, m-tolyl FAHD1 inhibition 50% yield via aminolysis; potential catalytic cavity interaction
S336 () 2,4-Dimethoxybenzyl, 2-(pyridin-2-yl)ethyl Umami flavoring agent Regulatory approval (FEMA 4233); high metabolic stability (no amide hydrolysis)
BNM-III-170 () Chlorofluorophenyl, guanidinomethyl-inden HIV vaccine adjuvant Bis-trifluoroacetate salt; enhances immune response

Key Observations:

  • Hydrogen Bonding vs. Hydrophobicity: The target compound’s hydroxytetrahydro-pyran group may improve aqueous solubility compared to purely aromatic analogs like S336 or halogenated derivatives (e.g., BNM-III-170). However, its m-tolyl group introduces moderate hydrophobicity, balancing membrane permeability .
  • Stereochemical Complexity: Compounds with stereocenters (e.g., ’s compound 13) often require chiral resolution, which complicates synthesis.

Metabolic and Toxicological Profiles

  • The target compound’s hydroxyl group may undergo phase II metabolism (e.g., glucuronidation), altering its pharmacokinetics .
  • Safety Margins: Structurally related flavoring agents (e.g., FAO/WHO No. 1769–1770) have a NOEL of 100 mg/kg/day, providing a 500 million safety margin. The target compound’s safety profile would require similar evaluation if intended for human use .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide?

The synthesis involves:

  • Coupling reactions : Oxalamide formation via amide bond coupling, using reagents like TBTU () or DCC ().
  • Functional group introduction : The hydroxytetrahydro-2H-pyran and m-tolyl groups are introduced through nucleophilic substitution or reductive amination ().
  • Purification : Column chromatography (silica gel) or recrystallization to achieve >90% purity ().
    Optimization : Control reaction temperature (20–40°C), solvent choice (DCM or THF), and stoichiometric ratios to minimize byproducts (e.g., dimerization) .

Q. Which analytical methods are essential for characterizing this compound?

  • NMR spectroscopy : Confirm structural integrity (¹H/¹³C NMR) and stereochemistry (NOESY for spatial arrangement) ().
  • Mass spectrometry (ESI/APCI-MS) : Validate molecular weight (e.g., observed [M+H]+ vs. calculated) .
  • HPLC : Assess purity (>95%) and resolve stereoisomers using chiral columns .
  • X-ray crystallography : Optional for absolute configuration determination ().

Q. How do the functional groups (hydroxytetrahydro-2H-pyran, m-tolyl) influence reactivity?

  • Hydroxytetrahydro-2H-pyran : Participates in hydrogen bonding (solubility modulation) and oxidation reactions (e.g., conversion to ketones via PCC) .
  • m-Tolyl group : Enhances lipophilicity for membrane permeability; undergoes electrophilic substitution (e.g., nitration) for derivatization studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Replace hydroxytetrahydro-2H-pyran with thiopyran () or m-tolyl with halogenated aryl groups ().
  • Biological assays : Test analogs against targets (e.g., HIV entry inhibition via CD4-binding assays, as in ).
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to enzymes/receptors .

Q. What strategies resolve contradictions in synthetic yields or stereochemical outcomes?

  • Reaction replication : Test under varying conditions (e.g., solvents: DMF vs. THF; catalysts: TBTU vs. HATU) .
  • Analytical cross-validation : Compare HPLC retention times and NMR splitting patterns with known standards .
  • Mechanistic studies : Use DFT calculations to explore energy barriers for stereochemical pathways .

Q. How can biological targets be identified for this compound?

  • Pull-down assays : Use biotinylated derivatives to isolate binding proteins from cell lysates .
  • Kinase profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibition targets .
  • Transcriptomics : Analyze gene expression changes in treated cells (RNA-seq) to map affected pathways .

Q. What methodologies assess stability under physiological or experimental conditions?

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), or oxidative (H₂O₂) conditions; monitor via HPLC .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h); quantify remaining compound via LC-MS .
  • Thermal analysis : Use DSC/TGA to determine decomposition temperatures and hygroscopicity .

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